1-(3-bromophenyl)ethane-1-sulfonamide

Lipophilicity Drug-likeness Membrane permeability

1-(3-Bromophenyl)ethane-1-sulfonamide is a C-linked primary sulfonamide of formula C₈H₁₀BrNO₂S (MW 264.14 g/mol) in which the sulfonamide group (-SO₂NH₂) is directly attached to the benzylic carbon of a 1-(3‑bromophenyl)ethyl scaffold. This framework distinguishes it from the more common N‑aryl‑sulfonamide constitutional isomer (N‑(3‑bromophenyl)ethanesulfonamide, CAS 544449‑90‑3) and from the ethyl‑chain isomer 2‑(3‑bromophenyl)ethane‑1‑sulfonamide (CAS 1286754‑89‑9).

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
CAS No. 1250334-76-9
Cat. No. B6615146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-bromophenyl)ethane-1-sulfonamide
CAS1250334-76-9
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Br)S(=O)(=O)N
InChIInChI=1S/C8H10BrNO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3,(H2,10,11,12)
InChIKeyVCKATSMTLKLRCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromophenyl)ethane-1-sulfonamide (CAS 1250334-76-9): Structural Identity and Procurement Baseline


1-(3-Bromophenyl)ethane-1-sulfonamide is a C-linked primary sulfonamide of formula C₈H₁₀BrNO₂S (MW 264.14 g/mol) in which the sulfonamide group (-SO₂NH₂) is directly attached to the benzylic carbon of a 1-(3‑bromophenyl)ethyl scaffold [1]. This framework distinguishes it from the more common N‑aryl‑sulfonamide constitutional isomer (N‑(3‑bromophenyl)ethanesulfonamide, CAS 544449‑90‑3) and from the ethyl‑chain isomer 2‑(3‑bromophenyl)ethane‑1‑sulfonamide (CAS 1286754‑89‑9) [2][3]. Commercially, the compound is supplied as a research‑grade building block at ≥95% purity by vendors such as Enamine (via Arctom) and LeYan .

Why 1-(3-Bromophenyl)ethane-1-sulfonamide Cannot Be Interchanged with Common In‑Class Sulfonamides


Although this compound shares the C₈H₁₀BrNO₂S formula with N‑(3‑bromophenyl)ethanesulfonamide and 2‑(3‑bromophenyl)ethane‑1‑sulfonamide, the three isomers differ fundamentally in connectivity, leading to divergent computed lipophilicity, polar surface area, rotatable bond count, and hydrogen‑bonding architecture [1][2]. A switch from the C‑sulfonamide motif (benzylic carbon‑sulfur bond) to the N‑sulfonamide motif (nitrogen‑sulfur bond) alters the acidic/basic character, metabolic vulnerability, and conformational freedom of the molecule, making simple replacement unreliable in any structure‑activity relationship (SAR) study or synthetic sequence where these parameters are critical [3].

Quantitative Differentiation Evidence for 1-(3-Bromophenyl)ethane-1-sulfonamide vs. Closest Analogs


Computed Lipophilicity (XLogP3) Divergence vs. N‑(3‑bromophenyl)ethanesulfonamide Isomer

The target C‑sulfonamide exhibits a computed XLogP3‑AA value of 1.5, which is 1.5 log units lower than the XLogP3 = 3.0 of the N‑linked isomer N‑(3‑bromophenyl)ethanesulfonamide [1][2]. This corresponds to a predicted ~32‑fold difference in octanol/water partition coefficient, indicating substantially lower lipophilicity for the target compound.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation vs. N‑(3‑bromophenyl)ethanesulfonamide

The target compound has a computed TPSA of 68.5 Ų, which is 13.9 Ų (25%) larger than the 54.6 Ų TPSA of N‑(3‑bromophenyl)ethanesulfonamide [1][2]. Both values remain below common oral drug‑likeness thresholds (140 Ų) and CNS‑penetration thresholds (60–70 Ų), placing the target compound near the upper limit for predicted blood‑brain barrier permeability, unlike the N‑isomer.

Polar surface area Membrane permeation Blood-brain barrier penetration

Rotatable Bond Count and Conformational Entropy Constraint vs. N‑Linked and Chain Isomers

The target molecule possesses only 2 rotatable bonds, whereas N‑(3‑bromophenyl)ethanesulfonamide and 2‑(3‑bromophenyl)ethane‑1‑sulfonamide each contain 3 rotatable bonds [1][2][3]. The reduced conformational freedom of the C‑sulfonamide scaffold implies a lower entropic penalty upon target binding.

Conformational flexibility Entropic penalty Ligand efficiency

Halogen Identity: Bromine vs. Chlorine — Molecular Weight and Synthetic Reactivity Differentiation

Replacement of the 3‑bromo substituent with a 3‑chloro group (1‑(3‑chlorophenyl)ethane‑1‑sulfonamide, CAS 1250227‑27‑0) reduces molecular weight by 44.45 g/mol (264.14 → 219.69) and alters the carbon‑halogen bond dissociation energy and oxidative addition kinetics in cross‑coupling reactions [1][2]. The bromine atom provides a more reactive leaving group for Suzuki–Miyaura, Negishi, and Buchwald–Hartwig couplings.

Cross-coupling handle Leaving-group ability Heavy-atom effect

Regioisomerism: meta-Br vs. para-Br — Electronic and Steric Profile Differentiation

The meta‑bromo substitution of the target compound positions the bromine atom at the 3‑position of the phenyl ring, generating a dipole vector distinct from that of the para‑bromo isomer 1‑(4‑bromophenyl)ethane‑1‑sulfonamide (CAS 1249493‑90‑0) [1][2]. While global computed descriptors (XLogP3‑AA = 1.5; TPSA = 68.5 Ų; rotatable bonds = 2) are identical for both regioisomers, the local electrostatic potential and steric accessibility of the bromine differ, potentially affecting target‑binding orientation and recognition.

Regiochemistry Dipole moment Steric environment

Research and Industrial Application Scenarios for 1-(3-Bromophenyl)ethane-1-sulfonamide Based on Evidence


Fragment‑Based and Rational Drug Design Requiring a Lower‑Lipophilicity Sulfonamide Scaffold

Medicinal chemistry programs targeting intracellular or CNS‑accessible enzymes benefit from the compound's predicted XLogP3 of 1.5, which is 1.5 log units lower than the N‑sulfonamide isomer [1]. The borderline TPSA of 68.5 Ų positions it as a candidate for CNS‑penetrant fragment libraries where polar surface area must be tightly controlled [2].

Cross‑Coupling Library Synthesis Using the Aryl Bromide as a Diversification Handle

The meta‑bromo substituent enables Pd‑catalyzed Suzuki–Miyaura, Negishi, and Buchwald–Hartwig couplings for parallel library synthesis. The heavier C–Br bond (vs. C–Cl) offers superior oxidative addition kinetics, facilitating high‑yielding diversification of the benzylic sulfonamide core [3].

Conformational Restriction Studies in Ligand‑Efficiency Optimization

With only 2 rotatable bonds, the compound provides a more rigid scaffold than its N‑linked (3 rotatable bonds) and chain‑isomer (3 rotatable bonds) counterparts, reducing entropic penalties upon target binding and potentially improving ligand efficiency indices (LE, LLE) in hit‑to‑lead campaigns [4].

Regioisomeric SAR Probes for Bromine‑Dependent Binding Interactions

The meta‑bromo substitution pattern provides a distinct electrostatic and steric profile compared to the para‑bromo isomer (identical global computed descriptors). This makes the compound a valuable tool for mapping halogen‑bonding or hydrophobic pocket geometry in target proteins where the halogen position is critical [5].

Quote Request

Request a Quote for 1-(3-bromophenyl)ethane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.